![molecular formula C18H13BrFN3O B4621528 N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide
Overview
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including compounds similar to N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide, involves strategies such as the modification of natural products and active substructure splicing. These methods have been applied to produce compounds with significant biological activities, such as fungicidal properties, by combining nicotinic acid with other heterocycles like thiophene (Wu et al., 2022).
Molecular Structure Analysis
Nicotinamide derivatives crystallize as almost planar molecules, which are stabilized by intermolecular hydrogen bonding. The structural analysis of such compounds reveals details about bond distances and the planarity of molecules, which are crucial for understanding their biological activity. For example, Jethmalani et al. (1996) discussed the crystalline structure of nicotinamide derivatives and highlighted the importance of molecular geometry in their biological functions (Jethmalani et al., 1996).
Scientific Research Applications
Biological Importance and Applications
Herbicidal, Pesticidal, or Fungicidal Agents : Certain nicotinamide derivatives, including N-(4-bromophenyl)-5,6-dichloronicotinamide, have been identified as biologically important compounds with potential applications as herbicidal, pesticidal, or fungicidal agents. Their biological activity is partly attributed to their ability to form almost planar molecules, facilitating intermolecular hydrogen bonding (Jethmalani et al., 1996).
Supramolecular Chemistry : Nicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) halogenobenzoate complexes. These complexes exhibit unique structures and properties, including the formation of supramolecular hydrogen-bonded arrays, which have implications for materials science and coordination chemistry (Halaška et al., 2016).
Metabolic Studies and Cancer Research : The role of nicotinamide phosphoribosyltransferase (NAMPT) in cellular bioenergetics has been explored, highlighting its significance in converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), an essential molecule in cellular metabolism. Research in this area provides insights into the potential therapeutic interventions targeting NAMPT in disease contexts (Tolstikov et al., 2014).
Fungicidal Activity : The design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives have demonstrated significant fungicidal activities against cucumber downy mildew, suggesting potential agricultural applications (Wu et al., 2022).
Oxidative Metabolism : Studies have shown that nicotinamide can influence the oxidative metabolism of substrates by hepatic microsomal mixed-function oxidase, indicating its potential impact on drug metabolism and liver function (Schenkman et al., 1967).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-fluoroanilino)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O/c19-12-3-7-15(8-4-12)23-18(24)16-2-1-11-21-17(16)22-14-9-5-13(20)6-10-14/h1-11H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQMJBJUYHBMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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